5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is a specialized chemical compound with a unique molecular structure. It is identified by the CAS number 1355218-07-3 and has a molecular formula of C14H13N3 . This compound is part of the nicotinonitrile family, which is known for its wide range of biological, therapeutic, and medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-6-chloronicotinonitrile with methyl(phenyl)amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A nicotinonitrile derivative used as a kinase inhibitor for treating leukemia.
Milrinone: A cardiotonic agent with a nicotinonitrile moiety.
Neratinib: An epidermal growth factor receptor (EGFR) inhibitor used in breast cancer treatment.
Uniqueness
5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, a phenyl group, and a nitrile group on the nicotinonitrile scaffold makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-11-8-12(9-15)10-16-14(11)17(2)13-6-4-3-5-7-13/h3-8,10H,1-2H3 |
InChI Key |
CPYRYEJCXXYGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.